molecular formula C16H21N3O3 B1471061 1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane CAS No. 1785763-62-3

1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane

Cat. No.: B1471061
CAS No.: 1785763-62-3
M. Wt: 303.36 g/mol
InChI Key: VRHUNKAVTYHKJL-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound features a morpholine ring, a nitrophenyl group, and an azabicycloheptane framework, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane typically involves the cycloisomerization of 1,6-enynes. This process can be catalyzed by transition metals such as platinum (II) and gold (I) . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloisomerization processes using optimized catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Scientific Research Applications

1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in the PI3K-AKT-mTOR pathway, which is crucial for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane is unique due to its combination of a morpholine ring, a nitrophenyl group, and an azabicycloheptane framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptan-1-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-19(21)14-6-4-13(5-7-14)18-15-3-1-2-8-16(15,18)17-9-11-22-12-10-17/h4-7,15H,1-3,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHUNKAVTYHKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)N2C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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